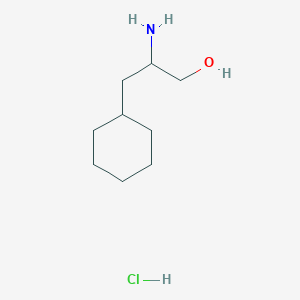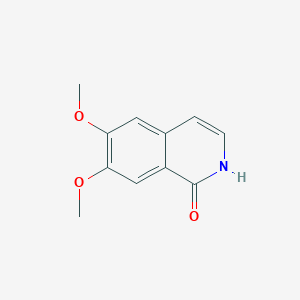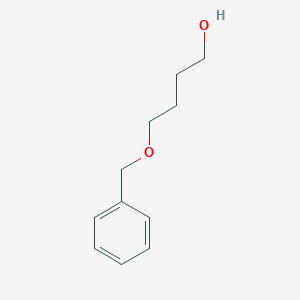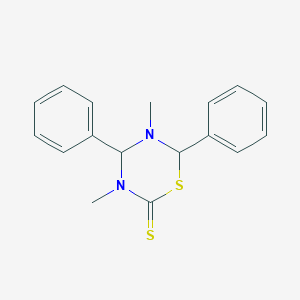
3,5-Dimethyl-4,6-diphenyl-1,3,5-thiadiazinane-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethyl-4,6-diphenyl-1,3,5-thiadiazinane-2-thione (DDTT) is a heterocyclic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. DDTT is a sulfur-containing compound that exhibits a range of interesting biological activities, making it a promising target for drug development.
Mecanismo De Acción
The exact mechanism of action of 3,5-Dimethyl-4,6-diphenyl-1,3,5-thiadiazinane-2-thione is not fully understood, but it is believed to act through a variety of mechanisms, including the inhibition of enzymes involved in cell growth and proliferation, and the induction of apoptosis in cancer cells. 3,5-Dimethyl-4,6-diphenyl-1,3,5-thiadiazinane-2-thione has also been shown to exhibit antimicrobial activity by disrupting the cell membrane of bacteria and fungi.
Efectos Bioquímicos Y Fisiológicos
3,5-Dimethyl-4,6-diphenyl-1,3,5-thiadiazinane-2-thione has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis in cancer cells, and the disruption of the cell membrane of bacteria and fungi. 3,5-Dimethyl-4,6-diphenyl-1,3,5-thiadiazinane-2-thione has also been shown to exhibit antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3,5-Dimethyl-4,6-diphenyl-1,3,5-thiadiazinane-2-thione is its broad range of biological activities, which make it a promising target for drug development. However, one of the limitations of 3,5-Dimethyl-4,6-diphenyl-1,3,5-thiadiazinane-2-thione is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are a number of future directions for research on 3,5-Dimethyl-4,6-diphenyl-1,3,5-thiadiazinane-2-thione, including the development of more efficient synthesis methods, the investigation of its potential use in the treatment of cancer and other diseases, and the exploration of its potential as an antioxidant. Further studies are also needed to fully elucidate the mechanism of action of 3,5-Dimethyl-4,6-diphenyl-1,3,5-thiadiazinane-2-thione and to determine its safety and efficacy in vivo.
Métodos De Síntesis
3,5-Dimethyl-4,6-diphenyl-1,3,5-thiadiazinane-2-thione can be synthesized through a variety of methods, including the reaction of thiosemicarbazide with phenylacetic acid, followed by cyclization with acetic anhydride. Other methods include the reaction of 2-phenyl-1,3-thiazolidine-4-one with carbon disulfide and potassium hydroxide, and the reaction of thiosemicarbazide with phenylglyoxylic acid.
Aplicaciones Científicas De Investigación
3,5-Dimethyl-4,6-diphenyl-1,3,5-thiadiazinane-2-thione has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a range of biological activities, including antitumor, antifungal, and antibacterial properties. 3,5-Dimethyl-4,6-diphenyl-1,3,5-thiadiazinane-2-thione has also been studied for its potential use as an antioxidant, with promising results.
Propiedades
Número CAS |
16486-28-5 |
|---|---|
Nombre del producto |
3,5-Dimethyl-4,6-diphenyl-1,3,5-thiadiazinane-2-thione |
Fórmula molecular |
C17H18N2S2 |
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
3,5-dimethyl-4,6-diphenyl-1,3,5-thiadiazinane-2-thione |
InChI |
InChI=1S/C17H18N2S2/c1-18-15(13-9-5-3-6-10-13)19(2)17(20)21-16(18)14-11-7-4-8-12-14/h3-12,15-16H,1-2H3 |
Clave InChI |
VWLWUCKZXTYFGA-UHFFFAOYSA-N |
SMILES |
CN1C(N(C(=S)SC1C2=CC=CC=C2)C)C3=CC=CC=C3 |
SMILES canónico |
CN1C(N(C(=S)SC1C2=CC=CC=C2)C)C3=CC=CC=C3 |
Otros números CAS |
16486-28-5 |
Sinónimos |
NIP 200 NIP-200 tetrahydro-3,5-dimethyl-4,6-diphenyl-2H-1,3,5-thiadiazine-2-thione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



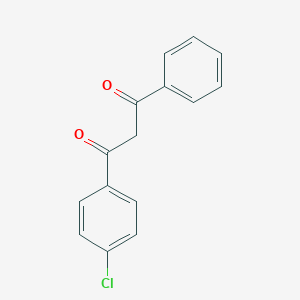
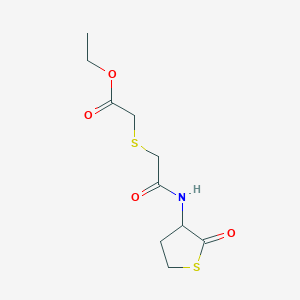
![2,2-Dimethyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene](/img/structure/B106331.png)
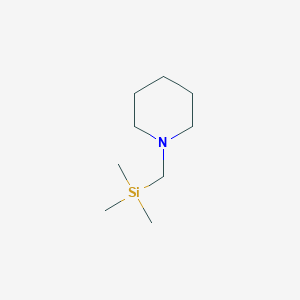
![Zinc, bis[O,O-bis(2-ethylhexyl) phosphorodithioato-kappaS,kappaS']-, (T-4)-](/img/structure/B106335.png)
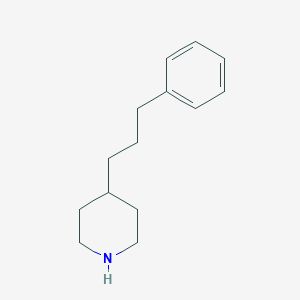
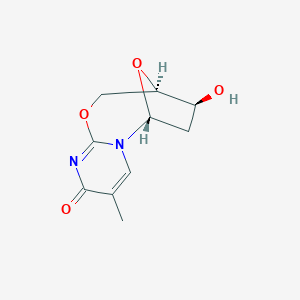
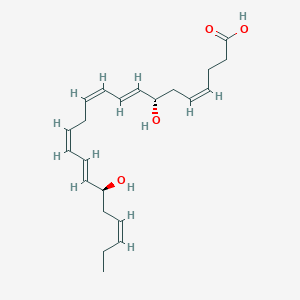
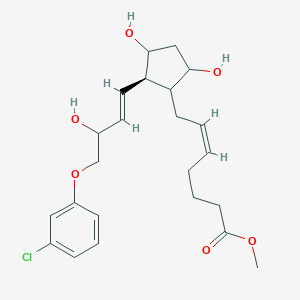
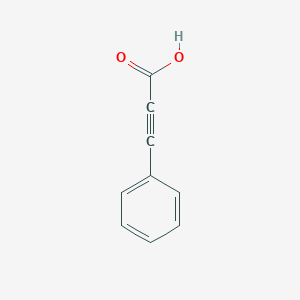
![6-Isopropoxybenzo[d]thiazol-2-amine](/img/structure/B106352.png)
